Aspergillomarasmine A

描述

Aspergillomarasmine A (AMA) is an amino acid–derived fungal secondary metabolite . It has garnered attention due to its ability to reverse carbapenem resistance in animal models of infection. Unlike traditional antimicrobial agents, AMA itself is not directly antimicrobial. Instead, it works in combination with β-lactam antibiotics by inhibiting metallo-β-lactamases (MBLs) , a class of enzymes responsible for antibiotic resistance .

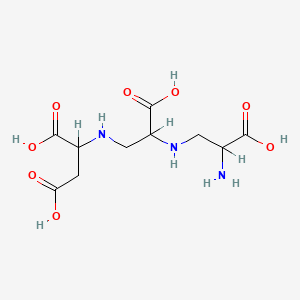

Molecular Structure Analysis

AMA possesses a pentadentate ligand with distorted octahedral geometry . Its structure includes aminopolycarboxylic acid moieties, which play a crucial role in its interactions with metal ions. The coordination complex formed by AMA is essential for its inhibitory activity against MBLs .

科学研究应用

Inhibition of Metallo-β-Lactamases

Aspergillomarasmine A (AMA), a natural product from soil fungi, has been identified as a potent inhibitor of various types of metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1). This inhibitory action is significant because these β-lactamases contribute to bacterial resistance against carbapenem antibiotics. Research is ongoing to explore AMA as a potential agent to restore the clinical effectiveness of carbapenems against resistant bacterial pathogens (Potera, 2014).

Broad-Spectrum Antibiotic Resistance Reversal

AMA has demonstrated in vivo efficacy against Enterobacteriaceae, conferring broad β-lactam resistance blaNDM-1. In rodent models, AMA restored the efficacy of the antibiotic meropenem by inhibiting the Zn-containing active site in NDM-1. This finding suggests AMA's potential as a broad-spectrum agent for reversing antibiotic resistance (von Nussbaum & Schiffer, 2014).

Chemoenzymatic Asymmetric Synthesis

The identification of AMA as an inhibitor of metallo-β-lactamases has increased interest in its chemoenzymatic asymmetric synthesis. This process involves the creation of AMA and related aminocarboxylic acids, highlighting the biocatalytic potential for developing potent inhibitors against antibiotic-resistant bacteria (Fu et al., 2018).

Inhibitor of Endothelin-Converting Enzyme

AMA has been identified as a potent inhibitor of endothelin-converting enzyme (ECE) from a study isolating it from Paecilomyces sp. N877. This discovery points towards its potential application in the modulation of ECE activity, contributing to the understanding of endothelin's role in various physiological processes (Arai et al., 1993).

Role in Plant Pathology

AMA has been studied for its role in plant pathology, particularly in the photodegradation of aromatic amino acids in infected plant leaves. Its chelating effect on Fe3+ ions catalyzes the decomposition of phenylalanine, indicating its potential role in the interactions between plants and pathogenic microorganisms (Barbier, 1987).

属性

IUPAC Name |

2-[[2-[(2-amino-2-carboxyethyl)amino]-2-carboxyethyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTWUNOVBCHBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-({2-[(2-Amino-2-carboxyethyl)amino]-2-carboxyethyl}amino)butanedioic acid | |

CAS RN |

3484-65-9 | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 236 °C | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

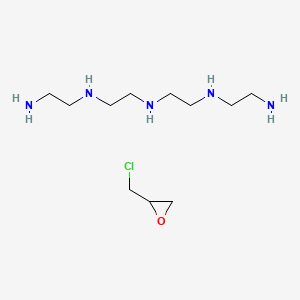

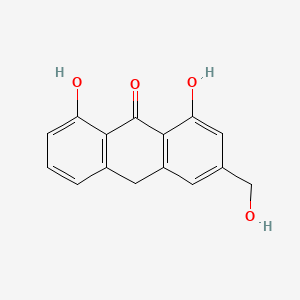

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

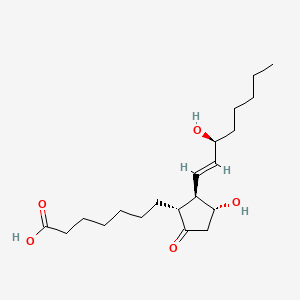

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)